Ambroxol hydrochloride

Analytical Reference Standards Pharmaceutical Impurity Profiling Chiral Chromatography

This cis-Ambroxol HCl (EP Impurity D) is the mandatory pharmacopeial reference standard for stereochemical resolution in Ambroxol API QC. Unlike the therapeutically inactive cis-isomer from bulk sources, this analytically verified material enables robust HPLC methods with LOD 1 ng/mL, essential for ANDA submissions and batch release testing. Procure to ensure regulatory compliance and research reproducibility.

Molecular Formula C13H19Br2ClN2O
Molecular Weight 414.56 g/mol
CAS No. 1384955-66-1
Cat. No. B602070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmbroxol hydrochloride
CAS1384955-66-1
Synonymscis-Ambroxol Hydrochloride
Molecular FormulaC13H19Br2ClN2O
Molecular Weight414.56 g/mol
Structural Identifiers
SMILESC1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O.Cl
InChIInChI=1S/C13H18Br2N2O.ClH/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;/h5-6,10-11,17-18H,1-4,7,16H2;1H
InChIKeyQNVKOSLOVOTXKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Ambroxol Hydrochloride (CAS 1384955-66-1) Chemical Identity and Structural Distinction from Primary Therapeutic Form


Ambroxol hydrochloride is a mucoactive agent and the active N-desmethyl metabolite of the prodrug bromhexine [1]. While the pharmacologically active therapeutic form of ambroxol bears the CAS number 23828-92-4 (trans-isomer), CAS 1384955-66-1 specifically designates the cis-isomer of ambroxol hydrochloride, officially classified as Ambroxol Hydrochloride Impurity D according to the European Pharmacopoeia . This isomer is a stereochemical variant of the API, distinguished by its cis- rather than trans- configuration at the cyclohexanol ring, which directly impacts its biological activity and pharmacological recognition [2].

Why Ambroxol Hydrochloride (CAS 1384955-66-1) Cannot Be Substituted with Other Mucolytics or Impurities


The mucoactive class encompasses multiple agents including ambroxol, bromhexine, carbocisteine, erdosteine, and N-acetylcysteine (NAC), which differ substantially in their mechanisms of action, pharmacokinetic profiles, and clinical efficacy [1]. Even within the ambroxol chemical space, stereochemistry is a critical determinant of pharmacological activity: the therapeutically active trans-isomer (CAS 23828-92-4) and the cis-isomer impurity (CAS 1384955-66-1) are not interchangeable due to distinct conformational interactions with biological targets . Furthermore, direct comparative studies demonstrate that ambroxol provides quantifiable improvements in lung function parameters—including a 25% reduction in bronchial flow resistance—whereas its prodrug bromhexine shows no measurable change [2]. These data confirm that in-class substitution or stereochemical substitution without analytical verification introduces unacceptable variability in both research reproducibility and clinical outcomes.

Quantitative Differentiation Evidence for Ambroxol Hydrochloride (CAS 1384955-66-1) in Scientific Selection and Procurement


Stereochemical Impurity Specification: cis-Ambroxol Hydrochloride as EP Impurity D

CAS 1384955-66-1 is the cis-stereoisomer of ambroxol hydrochloride, classified as Ambroxol Hydrochloride Impurity D per European Pharmacopoeia (EP) specifications, with a molecular weight of 414.56 g/mol and molecular formula C13H19Br2ClN2O . Unlike the pharmacologically active trans-isomer ambroxol hydrochloride (CAS 23828-92-4), this cis-isomer serves as a critical analytical reference material for impurity profiling and method validation in pharmaceutical quality control [1].

Analytical Reference Standards Pharmaceutical Impurity Profiling Chiral Chromatography

Superior Bronchosecretolytic Efficacy of Ambroxol Versus Prodrug Bromhexine

In a double-blind, randomized study of 30 patients with chronic obstructive bronchitis, treatment with ambroxol (45 mg/day for 4 weeks) produced a 25% reduction in mean bronchial flow resistance and a 14% improvement in forced expiratory volume, whereas bromhexine (36 mg/day) was associated with no change in lung function parameters [1]. Preclinical studies confirm that ambroxol is superior to its parent compound bromhexine with respect to bronchosecretolytic properties [1].

Respiratory Pharmacology Mucolytic Therapy COPD Management

Non-Inferiority of N-Acetylcysteine to Ambroxol in Sputum Viscosity Reduction

In a randomized controlled trial comparing N-acetylcysteine (NAC) 600 mg twice daily to ambroxol hydrochloride 30 mg twice daily in adult patients with respiratory tract diseases, NAC demonstrated non-inferiority to ambroxol in change from baseline to Day 7 of mean sputum viscosity score, with a mean difference of 0.24 (SD 0.763, p<0.001) [1]. The study concluded that NAC showed consistent and statistically significant non-inferiority to ambroxol [1].

Mucolytic Therapy COPD Exacerbation Sputum Rheology

Class-Level Efficacy of Mucolytics in COPD Exacerbation Reduction

A systematic review and meta-analysis of 23 randomized controlled trials including ambroxol, carbocisteine, erdosteine, l-methylcysteine, and N-acetylcysteine found that mucolytics as a class significantly reduce exacerbation rates and hospitalizations in patients with stable COPD compared to placebo, with a safety profile comparable to placebo [1]. However, the analysis did not detect differential efficacy among individual mucolytics for mortality, lost workdays, or quality-of-life scores [1].

COPD Mucolytic Therapy Exacerbation Prevention

Preferential Nav1.8 Sodium Channel Blockade by Ambroxol

Ambroxol preferentially inhibits Nav1.8 sodium channels, with an IC50 of 18 µM for rat Nav1.8 and 279 µM for human Nav1.8, while showing lower sensitivity for tetrodotoxin-sensitive (TTX-s) Na+ channels (IC50 76 µM) [1]. Ambroxol-induced tonic and use-dependent block is significantly stronger on Nav1.8 than on TTX-s channels, with the TTX-s subunit Nav1.3 displaying the least degree of use-dependent block [2]. Compared to other sodium channel blockers used clinically, ambroxol demonstrates preferential Nav1.8 inhibition, a property it shares with mepivacaine but not all local anesthetics [2].

Pain Pharmacology Sodium Channel Modulation Neuropathic Pain

Validated HPLC Analytical Method for Ambroxol Hydrochloride Quantification

A validated reversed-phase HPLC method for ambroxol hydrochloride determination in pharmaceutical dosage forms demonstrated a limit of detection (LOD) of 1 ng/mL and a limit of quantification (LOQ) of 5 ng/mL, with good linearity, reproducibility, and precision (RSD <5%) and recovery exceeding 95% [1]. The method showed no spectral or chromatographic interferences from tablet excipients and was successfully applied to commercial tablets [1]. A separate HPLC method for ambroxol hydrochloride formulations demonstrated linearity with R² > 0.999, precision with RSD < 1.0%, and recovery in the range of 98.50–101.84% [2].

Analytical Chemistry Pharmaceutical Quality Control HPLC Method Validation

Procurement and Research Applications of Ambroxol Hydrochloride (CAS 1384955-66-1) Based on Quantitative Evidence


Pharmaceutical Impurity Reference Standard for Regulatory Compliance

CAS 1384955-66-1 (cis-ambroxol hydrochloride, EP Impurity D) serves as a critical analytical reference material for pharmaceutical manufacturers conducting impurity profiling, stability testing, and method validation in accordance with European Pharmacopoeia specifications . This compound is essential for developing and validating HPLC methods capable of resolving the cis-impurity from the active trans-ambroxol hydrochloride (CAS 23828-92-4), as demonstrated by validated analytical methods with detection limits of 1 ng/mL and quantification limits of 5 ng/mL [1]. Procurement of this impurity standard is mandatory for regulatory submissions and batch release testing of ambroxol hydrochloride API and finished drug products.

Clinical Research on Mucolytic Therapy in COPD and Respiratory Diseases

Ambroxol hydrochloride (trans-isomer API, CAS 23828-92-4) is indicated for clinical trials evaluating mucolytic efficacy in COPD exacerbation management, based on class-level evidence from a 2024 meta-analysis of 23 randomized controlled trials demonstrating significant reduction in exacerbation and hospitalization rates compared to placebo [2]. When selecting a mucolytic comparator for head-to-head trials, ambroxol serves as a validated benchmark against which other agents—such as N-acetylcysteine—have demonstrated non-inferiority in sputum viscosity reduction (mean difference 0.24, p<0.001) [3].

Preclinical Research on Nav1.8 Sodium Channel Pharmacology and Analgesic Mechanisms

Ambroxol is uniquely positioned as a Nav1.8-preferring sodium channel blocker (rNav1.8 IC50 18 µM; hNav1.8 IC50 279 µM) among mucoactive agents, enabling its use as a pharmacological tool compound for investigating Nav1.8-mediated mechanisms in neuropathic and inflammatory pain models [4]. In rodent models, ambroxol (1 g/kg) effectively suppressed pain symptoms and in some cases completely reversed pain behavior, with effects more pronounced than gabapentin (100 mg/kg) in most cases [5]. This distinct mechanism differentiates ambroxol from other mucolytics such as bromhexine, carbocisteine, and NAC, which lack this sodium channel activity.

Analytical Method Development and Quality Control in Pharmaceutical Manufacturing

The availability of validated HPLC and UV spectrophotometric methods for ambroxol hydrochloride quantification—with LOD of 1 ng/mL, LOQ of 5 ng/mL, precision RSD < 1.0%, and recovery of 98.50–101.84%—enables robust quality control testing of raw materials, in-process samples, and finished drug products [1] [6]. These methods have been demonstrated to be free from excipient interference and suitable for routine analysis and stability monitoring of commercial ambroxol hydrochloride formulations. Researchers and quality control laboratories can procure ambroxol hydrochloride reference standards (both trans-API and cis-impurity) to implement these validated analytical procedures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ambroxol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.